molecular formula C11H12N2O2 B15242030 2-(Pyrimidine-2-carbonyl)cyclohexan-1-one

2-(Pyrimidine-2-carbonyl)cyclohexan-1-one

Cat. No.: B15242030
M. Wt: 204.22 g/mol
InChI Key: SFOUSVMFYGXJKQ-UHFFFAOYSA-N
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Description

2-(Pyrimidine-2-carbonyl)cyclohexan-1-one is a compound that features a pyrimidine ring attached to a cyclohexanone moiety. Pyrimidine derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidine-2-carbonyl)cyclohexan-1-one typically involves the cyclization of chalcones with urea or thiourea in the presence of a base such as sodium hydroxide . This reaction forms the pyrimidine ring, which is then attached to the cyclohexanone group. The reaction conditions often include heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidine-2-carbonyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(Pyrimidine-2-carbonyl)cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrimidine-2-carbonyl)cyclohexan-1-one involves its interaction with various molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The cyclohexanone group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2-carbonyl derivatives: These compounds share the pyrimidine ring and exhibit similar biological activities.

    Cyclohexanone derivatives: Compounds with the cyclohexanone group are known for their versatility in chemical reactions.

Uniqueness

2-(Pyrimidine-2-carbonyl)cyclohexan-1-one is unique due to the combination of the pyrimidine ring and cyclohexanone group, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications in various fields, from organic synthesis to medicinal chemistry.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(pyrimidine-2-carbonyl)cyclohexan-1-one

InChI

InChI=1S/C11H12N2O2/c14-9-5-2-1-4-8(9)10(15)11-12-6-3-7-13-11/h3,6-8H,1-2,4-5H2

InChI Key

SFOUSVMFYGXJKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(=O)C2=NC=CC=N2

Origin of Product

United States

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